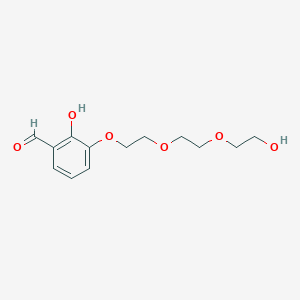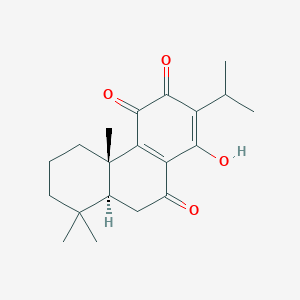
6-(3-Phenoxypropyl)-2,3-dihydro-1-benzofuran-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol is a chemical compound that belongs to the class of benzofurans This compound is characterized by the presence of a phenoxypropyl group attached to the benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol typically involves multiple steps. One common method starts with the preparation of 3-phenoxypropyl bromide, which is then used as a key intermediate. The synthesis involves the following steps:
Preparation of 3-phenoxypropyl bromide: This is achieved by reacting phenol with halopropanol under alkaline conditions to generate 3-phenoxypropanol.
Formation of the benzofuran ring: The 3-phenoxypropyl bromide is then subjected to cyclization reactions to form the benzofuran ring structure, resulting in the formation of 6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The phenoxypropyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which plays a crucial role in DNA replication and transcription . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol can be compared with other similar compounds, such as:
2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol: This compound also contains a benzofuran ring with similar substituents but differs in the position and type of substituents.
9-(2-hydroxy-3-phenoxypropyl)adenine: This compound has a similar phenoxypropyl group but is attached to an adenine base, giving it different biological properties.
The uniqueness of 6-(3-phenoxypropyl)-2,3-dihydrobenzofuran-5-ol lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
119794-95-5 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
6-(3-phenoxypropyl)-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C17H18O3/c18-16-11-14-8-10-20-17(14)12-13(16)5-4-9-19-15-6-2-1-3-7-15/h1-3,6-7,11-12,18H,4-5,8-10H2 |
Clé InChI |
AJJARDBQFUEYGL-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC(=C(C=C21)O)CCCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B12887249.png)


![4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid](/img/structure/B12887273.png)




![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)

![2-(Aminomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887320.png)
